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Compound of Interest

Compound Name: 4-Methoxy-2(1H)-pyridinone

Cat. No.: B372789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Methoxy-2(1H)-pyridinone is a versatile heterocyclic building block that has garnered

significant attention in medicinal chemistry and materials science. Its unique electronic and

structural features, arising from the interplay of the pyridinone ring and the methoxy

substituent, make it a valuable scaffold for the synthesis of a diverse array of complex

molecules with notable biological activities. This technical guide provides an in-depth overview

of the synthesis, properties, reactivity, and applications of 4-methoxy-2(1H)-pyridinone, with a

focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of 4-methoxy-
2(1H)-pyridinone is essential for its effective utilization in synthesis and for the

characterization of its derivatives.

Table 1: Physicochemical Properties of 4-Methoxy-2(1H)-
pyridinone
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Property Value Reference

CAS Number 52545-13-8 [1][2][3]

Molecular Formula C₆H₇NO₂ [1][2]

Molecular Weight 125.13 g/mol [1]

Appearance Yellow to brown solid [1]

Melting Point 101-102 °C [1]

Boiling Point (Predicted) 355.1 ± 42.0 °C [1]

Density (Predicted) 1.16 ± 0.1 g/cm³ [1]

pKa (Predicted) 11.08 ± 0.10 [1]

Storage
Sealed in dry, Room

Temperature
[1]

Table 2: Spectroscopic Data of 4-Methoxy-2(1H)-
pyridinone

Technique Data

¹H NMR
Predicted spectra are available through online

databases.

¹³C NMR
Predicted spectra are available through online

databases.

IR Spectroscopy

Spectra for related compounds like 4-

methoxypyridine are available, but a specific

spectrum for the title compound is not readily

available in the searched literature.

Mass Spectrometry (LC-MS) m/z [M+H]⁺: 126.0[1]

Synthesis of 4-Methoxy-2(1H)-pyridinone
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A reliable and efficient synthesis of the core scaffold is paramount for its application as a

building block.

Experimental Protocol: Synthesis from 4-
Methoxypyridine-N-oxide[1]
This procedure details the synthesis of 4-methoxy-2-pyridinone from 4-methoxypyridine-N-

oxide.

Materials:

4-Methoxypyridine-N-oxide (1.5 g, 11.98 mmol)

Acetic anhydride (45 mL)

Distilled water

Methanol

Silica gel for column chromatography

Dichloromethane

Methanol

Procedure:

Dissolve 4-methoxypyridine-N-oxide (1.5 g) in acetic anhydride (45 mL) in a round-bottom

flask.

Heat the mixture to reflux overnight under a nitrogen atmosphere.

After the reaction is complete, cool the mixture to room temperature.

Concentrate the reaction mixture under reduced pressure to remove the acetic anhydride.

Dilute the residue with distilled water (15 mL) and methanol (15 mL) and stir overnight at

room temperature.
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Remove all volatiles under reduced pressure.

Purify the residue by flash column chromatography on silica gel, using a

dichloromethane/methanol gradient (from 0% to 10% methanol) to afford 4-methoxy-2-

pyridinone.

Yield: 1.1 g (71%) as a brown solid.[1]

Characterization:

LC-MS (ESI): m/z [M + H]⁺ 126.0[1]

Reactivity and Key Transformations
4-Methoxy-2(1H)-pyridinone serves as a versatile platform for a variety of chemical

transformations, enabling the introduction of diverse functional groups and the construction of

complex molecular architectures.

N-Alkylation
The nitrogen atom of the pyridinone ring is a common site for functionalization. Selective N-

alkylation is a crucial step in the synthesis of many biologically active derivatives.

This protocol describes a general procedure for the selective N-alkylation of 4-alkoxy-2-

pyridones.[4]

Materials:

4-Alkoxy-2-pyridone

Alkyl halide (e.g., methyl iodide, benzyl bromide)

Potassium tert-butoxide (t-BuOK)

Tetrabutylammonium iodide (n-Bu₄NI)

Anhydrous Tetrahydrofuran (THF)

Procedure:
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To a solution of the 4-alkoxy-2-pyridone in anhydrous THF, add potassium tert-butoxide and

a catalytic amount of tetrabutylammonium iodide.

Add an excess of the alkyl halide.

Stir the reaction mixture under anhydrous and mild conditions.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction and perform an aqueous work-up.

Extract the product with a suitable organic solvent.

Dry the organic layer, concentrate, and purify the product by column chromatography.

Note: The use of n-Bu₄NI as a catalyst facilitates the N-alkylation with various alkyl, benzyl,

allyl, and propargyl halides in a mixture of t-BuOK and THF.

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are

powerful tools for the introduction of aryl and heteroaryl substituents onto the pyridinone

scaffold.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halogenated

4-methoxy-2-pyridone derivative with a boronic acid.

Materials:

Halogenated 4-methoxy-2-pyridone derivative (e.g., 3-bromo-4-methoxy-2(1H)-pyridinone)

Aryl or heteroaryl boronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
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Procedure:

In a reaction vessel, combine the halogenated pyridinone derivative, the boronic acid, the

palladium catalyst, and the base.

Add the solvent system and degas the mixture.

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) under an inert

atmosphere (e.g., nitrogen or argon).

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

Extract the product with an organic solvent.

Dry the organic layer, concentrate, and purify the product by column chromatography or

recrystallization.

Applications in Drug Discovery
The 4-methoxy-2(1H)-pyridinone scaffold is a "privileged structure" in medicinal chemistry,

meaning it is a molecular framework that is capable of binding to multiple biological targets.

Derivatives have shown a wide range of biological activities, including antiviral, anticancer, and

anti-inflammatory properties.

As Kinase Inhibitors
Derivatives of 4-methoxy-2(1H)-pyridinone have been investigated as inhibitors of various

kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases

like cancer.

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation,

making it an attractive target for cancer therapy. Several small-molecule inhibitors based on the

2-pyridone scaffold have been developed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b372789?utm_src=pdf-body
https://www.benchchem.com/product/b372789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytokines / Growth Factors

Receptor Tyrosine Kinase

JAK

STAT

P

PIM-1 Kinase

Transcription

BAD

P

Cell Survival &
Proliferation

4-Methoxy-2-pyridinone
Derivative

 Inhibition

Apoptosis

p-BAD (Inactive)

Click to download full resolution via product page

PIM-1 Kinase Signaling Pathway Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b372789?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The diagram above illustrates how cytokines and growth factors activate the JAK/STAT

pathway, leading to the transcription of PIM-1 kinase. PIM-1 then phosphorylates and

inactivates the pro-apoptotic protein BAD, thereby promoting cell survival and proliferation. 4-

Methoxy-2-pyridinone-based inhibitors can block the activity of PIM-1, leading to the

reactivation of apoptosis in cancer cells.

As Antiviral Agents
The 2-pyridinone scaffold is present in several non-nucleoside reverse transcriptase inhibitors

(NNRTIs) used in the treatment of HIV-1 infection.[5][6] The development of novel antiviral

agents often follows a structured workflow from synthesis to biological evaluation.

Start:
4-Methoxy-2(1H)-pyridinone

Chemical Synthesis &
Derivatization

Purification &
Characterization Compound Library Antiviral Screening

(e.g., HIV-1 RT Assay)

Hit Identification
Inactive
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Click to download full resolution via product page

Antiviral Drug Discovery Workflow

This workflow outlines the process of discovering new antiviral agents based on the 4-
methoxy-2(1H)-pyridinone scaffold. It begins with the synthesis and diversification of the core

structure, followed by purification and characterization to create a compound library. These

compounds are then screened for antiviral activity. Active "hits" are identified and undergo lead

optimization through structure-activity relationship (SAR) studies to improve their potency and

pharmacokinetic properties, ultimately leading to the selection of a drug candidate for

preclinical studies.

Conclusion
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4-Methoxy-2(1H)-pyridinone is a highly valuable and versatile heterocyclic building block with

significant potential in drug discovery and development. Its accessible synthesis, well-defined

reactivity, and the diverse biological activities of its derivatives make it an attractive starting

point for the design and synthesis of novel therapeutic agents. This guide has provided a

comprehensive overview of its key properties and applications, offering a solid foundation for

researchers to explore the full potential of this remarkable scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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